![molecular formula C20H21N5O2S2 B2366536 N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351631-37-2](/img/structure/B2366536.png)

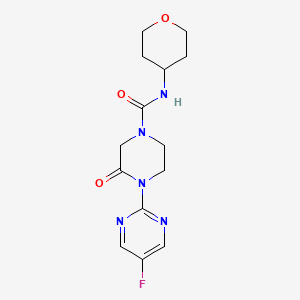

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a tetrahydrothiazolopyridine ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of biological activities and are often used in medicinal chemistry . Tetrahydrothiazolopyridines are less common, but thiazolopyridines are also known for their biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the formation of the tetrahydrothiazolopyridine ring, and the attachment of the cyclopropanecarboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiazole ring is a five-membered ring with a sulfur and a nitrogen atom, and the tetrahydrothiazolopyridine is a six-membered ring with a nitrogen and a sulfur atom. The cyclopropanecarboxamide group would add additional complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, making anti-inflammatory agents essential for therapeutic intervention. Researchers have investigated the anti-inflammatory potential of this compound. A study by Jyothi et al. synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e). Among these, compounds 8b and 9b demonstrated remarkable COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .

Antibacterial Activity

Combining thiazole and sulfonamide groups, this compound has shown emergent antibacterial activity. Researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives and investigated their antibacterial effects. These molecules were studied both in isolation and in complex with the cell-penetrating peptide octaarginine .

Broad-Spectrum Activities

Thiazole moieties are versatile scaffolds with diverse biological activities. They have been associated with anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory effects. While specific studies on this compound are limited, its structural features suggest potential broad-spectrum activities .

Microwave-Assisted Synthesis

Microwave irradiation has been employed for the efficient synthesis of thiazoles, including derivatives of this compound. The use of microwave energy accelerates reactions, making it a valuable method for accessing thiazole-based molecules .

Anthelmintic Activity

In a related context, N-methylbenzo[d]oxazol-2-amine (a close analog) exhibited anthelmintic activity with low cytotoxicity. Although not directly studied for this compound, it highlights the potential for anthelmintic applications .

Molecular Docking Studies

Computational approaches, such as molecular docking, provide insights into ligand-receptor interactions. Researchers have employed molecular docking to understand the three-dimensional geometrical view of this compound binding to its protein receptor .

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to target cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

Compounds with similar structures have been reported to inhibit cox enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid, which are key mediators of inflammation .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential role as a COX inhibitor . By preventing the formation of prostaglandins, the compound could potentially reduce inflammation and associated symptoms .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-11-2-5-13-15(8-11)28-19(21-13)23-17(26)10-25-7-6-14-16(9-25)29-20(22-14)24-18(27)12-3-4-12/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H,21,23,26)(H,22,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIYKSZDOKGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)